methyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Methyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a pyrimido-thiazine derivative characterized by a fused bicyclic core structure. The molecule features a benzyloxy substituent at the 4-position of the phenyl ring, a methyl group at the 8-position, and a methyl ester at the 7-position.
Properties
Molecular Formula |
C23H22N2O4S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
methyl 8-methyl-4-oxo-6-(4-phenylmethoxyphenyl)-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C23H22N2O4S/c1-15-20(22(27)28-2)21(25-19(26)12-13-30-23(25)24-15)17-8-10-18(11-9-17)29-14-16-6-4-3-5-7-16/h3-11,21H,12-14H2,1-2H3 |
InChI Key |
UYGJPIHEIOGIAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction may involve the use of benzyloxybenzaldehyde, methylamine, and a thiazine derivative under specific temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use primarily in research settings. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and specific pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimido-Thiazine/Oxazine Derivatives
Key Observations :
- Core Variation : The target compound shares a pyrimido[2,1-b][1,3]thiazine core with , while feature oxazine cores. Thiazine derivatives often exhibit enhanced metabolic stability compared to oxazines due to sulfur's lower electronegativity .
- Substituent Effects : The benzyloxy group in the target compound may confer higher lipophilicity than alkoxy (e.g., ethoxy/propoxy in ) or nitrile groups (), influencing bioavailability .
- Positional Diversity : Methyl groups at position 8 are common (target, ), suggesting steric stabilization of the core structure.
Key Observations :
- Catalysis: Enantioselective synthesis (e.g., ) achieves high enantiomeric excess (91–94% ee), whereas non-chiral routes () focus on functional group compatibility.
- Purification : Chromatography () is standard for isolating fused heterocycles due to structural complexity.
Physicochemical and Spectroscopic Properties
Table 3: Analytical Data Comparison
Biological Activity
Methyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound that belongs to the pyrimido[2,1-b][1,3]thiazine class. This compound exhibits significant biological activities, which are primarily attributed to its unique structural features that allow interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C20H18N2O4S. The presence of a pyrimidine ring fused with a thiazine moiety contributes to its reactivity and biological properties.
Antimicrobial Activity
Research indicates that compounds within the pyrimido[2,1-b][1,3]thiazine class exhibit antimicrobial properties . These compounds have shown effectiveness against various bacterial strains and fungi. The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory effects in several studies. It inhibits key enzymes involved in inflammatory pathways such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing the production of pro-inflammatory mediators.
Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of Bcl-2 family proteins. The compound's ability to inhibit specific kinases involved in cancer cell proliferation further supports its potential as an anticancer agent.
The biological activity of this compound can be attributed to its ability to bind to specific active sites on target enzymes or receptors. This binding inhibits their activity and disrupts cellular pathways involved in inflammation and cancer progression.
Case Studies
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various derivatives of pyrimido[2,1-b][1,3]thiazines against clinical isolates of bacteria. Methyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.
Case Study 2: Anti-inflammatory Activity
In an animal model of acute inflammation induced by carrageenan injection, administration of methyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo resulted in a marked reduction in paw edema compared to control groups. The compound exhibited a dose-dependent effect with a maximum reduction observed at a dose of 50 mg/kg.
Case Study 3: Anticancer Activity
In vitro studies on human breast cancer cell lines demonstrated that methyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo induced apoptosis via the mitochondrial pathway. Flow cytometry analysis revealed an increase in sub-G1 phase cells indicative of apoptosis after treatment with the compound at concentrations above 10 µM.
Comparative Analysis
To better understand the biological activity of methyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo within its class, a comparison with similar compounds is useful:
| Compound | Antimicrobial Activity | Anti-inflammatory Effect | Anticancer Potential |
|---|---|---|---|
| Methyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo | Moderate (MIC: 15–30 µg/mL) | Significant (paw edema reduction) | High (apoptosis induction) |
| Isopropyl 6-(4-ethylphenyl)-8-methyl | High (MIC: <10 µg/mL) | Moderate | Moderate |
| Other Thiazine Derivatives | Variable | Low | Variable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
